molecular formula C13H9FN2OS2 B2979614 3-(4-fluoro-3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1255786-08-3

3-(4-fluoro-3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B2979614
CAS No.: 1255786-08-3
M. Wt: 292.35
InChI Key: VRFZTHLCQUYXBX-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted at position 3 with a 4-fluoro-3-methylphenyl group and a 2-thioxo moiety. This scaffold is structurally related to pharmacological chaperones and kinase inhibitors, with modifications at the 3-position influencing binding affinity, solubility, and metabolic stability .

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2OS2/c1-7-6-8(2-3-9(7)14)16-12(17)11-10(4-5-19-11)15-13(16)18/h2-6H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFZTHLCQUYXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)NC2=S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-fluoro-3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as thiophene derivatives and amidines, under specific reaction conditions.

    Introduction of the Fluorinated Phenyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where a fluorinated phenyl group is introduced to the thieno[3,2-d]pyrimidine core.

    Formation of the Thioxo Group: The thioxo group can be introduced through thiation reactions, where sulfur-containing reagents are used to replace oxygen atoms in carbonyl groups.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-(4-fluoro-3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether group.

    Substitution: The fluorinated phenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-fluoro-3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and heterocyclic systems.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 3-(4-fluoro-3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogues and their properties:

Compound Name Core Structure 3-Substituent Key Features Biological Activity/Application Reference
Target Compound Thieno[3,2-d]pyrimidinone 4-Fluoro-3-methylphenyl Fluorine enhances metabolic stability; methyl improves lipophilicity Potential PAH chaperone/kinase inhibitor
IVPC (5,6-Dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one) Thieno[2,3-d]pyrimidinone 4-Methyl-2-pyridinyl Pyridine ring increases polarity; dimethyl groups enhance binding affinity PAH pharmacological chaperone
3-Allyl-5-(4-fluorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one Thieno[2,3-d]pyrimidinone Allyl + 4-fluorophenyl Allyl group introduces steric flexibility; fluorophenyl improves target interaction Antimicrobial/anticancer candidate
3-(3,4-Dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one Thieno[3,2-d]pyrimidinone 3,4-Dimethylphenyl Increased lipophilicity; bulky substituents may reduce solubility Under investigation for kinase inhibition
5,7-Di(thiophen-2-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one Pyrido[2,3-d]pyrimidinone Thiophene rings Extended conjugation enhances π-π stacking; thiophenes modulate electronic effects Antimicrobial activity

Physicochemical Properties

Property Target Compound IVPC 3-Allyl-5-(4-fluorophenyl) Analogue
Molecular Weight (g/mol) ~304–310 307.4 ~308
LogP (Predicted) ~2.8–3.2 ~2.5 ~3.0
Solubility Moderate (fluorine) Low (pyridinyl) Low (allyl + fluorophenyl)
Metabolic Stability High (C-F bond) Moderate Moderate

Biological Activity

3-(4-fluoro-3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, with the CAS number 1255786-08-3, is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula: C13H9FN2OS2
  • Molecular Weight: 292.4 g/mol
  • Structure: The compound features a thieno[3,2-d]pyrimidine core substituted with a fluorinated aromatic ring, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of cancer research and antimicrobial properties. The following sections detail specific findings related to its antiproliferative effects and other biological activities.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Mechanism of Action: Similar compounds have been shown to induce cell cycle arrest and apoptosis in sensitive cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage. This is often mediated by interactions with cellular macromolecules leading to the formation of DNA adducts .

Case Studies

  • Fluorinated Benzothiazoles: A study on fluorinated benzothiazoles demonstrated that they possess potent antiproliferative activity against sensitive cancer cells without exhibiting a biphasic dose-response relationship. This suggests that the introduction of fluorine may enhance the efficacy of certain compounds in targeting cancer cells .
  • Thieno[3,2-d]pyrimidine Derivatives: Another study focused on thieno[3,2-d]pyrimidine derivatives showed that modifications at specific positions on the aromatic ring can significantly alter their biological activity, indicating that structural variations can lead to enhanced potency against specific cancer types .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInduces apoptosis in cancer cells via ROS generation
AntimicrobialPotential efficacy against bacterial strains
Enzyme InhibitionInhibits specific enzymes involved in cancer progression

Pharmacokinetics and Toxicity

While detailed pharmacokinetic data specific to this compound is limited, studies on related thieno[3,2-d]pyrimidines suggest favorable absorption characteristics and moderate toxicity profiles. Further research is necessary to fully elucidate these parameters for this compound.

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